methyl 3-[(4-methylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-methylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-methylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the thiophene ring, followed by the introduction of the carboxylate group. Subsequent steps involve the addition of the sulfonamide and carbamoyl groups under controlled conditions. Common reagents used in these reactions include organometallic catalysts and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives might exhibit biological activity, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It might be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for methyl 3-[(4-methylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and sulfonamide-containing molecules. Examples might be:
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but differ in other substituents.
Sulfonamide derivatives: These compounds contain the sulfonamide group and might have different aromatic or aliphatic substituents.
Uniqueness
What sets methyl 3-[(4-methylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate apart is its unique combination of functional groups, which can confer specific chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
Properties
IUPAC Name |
methyl 3-[(4-methylphenyl)-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-16-4-8-18(9-5-16)14-24-21(26)15-25(19-10-6-17(2)7-11-19)32(28,29)20-12-13-31-22(20)23(27)30-3/h4-13H,14-15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYATVLSPLDISM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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